UniPR1331

Descripción general

Descripción

UniPR1331 is a small molecule that targets Eph/ephrin interaction . It has been found to prolong survival in glioblastoma and potentiate the effect of antiangiogenic therapy in mice . It is also beneficial in intestinal inflammation by interfering with Type-B signaling .

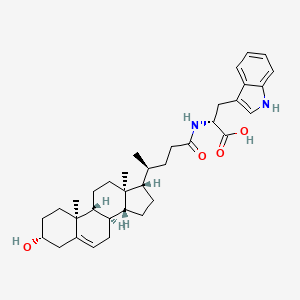

Molecular Structure Analysis

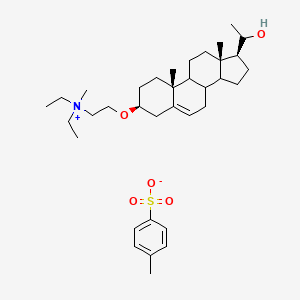

This compound has a chemical formula of C35H48N2O4 . Its exact mass is 560.36 and its molecular weight is 560.779 . The elemental analysis shows that it contains Carbon (74.96%), Hydrogen (8.63%), Nitrogen (5.00%), and Oxygen (11.41%) .

Chemical Reactions Analysis

This compound has been found to antagonize inflammatory responses both in vivo and in vitro . It has been shown to interfere with EphB/ephrin-B signaling, which is a key factor in its mechanism of action .

Aplicaciones Científicas De Investigación

UniProt Knowledgebase

UniProt, the Universal Protein Resource, offers a comprehensive, fully classified, richly and accurately annotated protein sequence knowledgebase. This database is crucial for biological research, providing extensive cross-references and querying interfaces. UniProt consists of major components like the UniProt Archive, the UniProt Knowledgebase, the UniProt Reference Clusters, and the UniProt Metagenomic and Environmental Sequence Database. It's a key resource for studying protein sequences and functions in various scientific fields, updated and distributed every few weeks (The UniProt Consortium, 2009).

UniPR1331 and Tumor Angiogenesis

This compound, a cholenic acid derivative, is known for its impact on tumor angiogenesis. It has been shown to inhibit Eph-ephrin interaction and directly interacts with the vascular endothelial growth factor receptor 2 (VEGFR2). By binding to VEGFR2, this compound prevents its interaction with the natural ligand, vascular endothelial growth factor, thereby inhibiting in vitro proangiogenic activation of endothelial cells and tumor cell-driven angiogenesis in zebrafish. This positions this compound as a promising compound for developing multitarget antiangiogenic drugs (Rusnati et al., 2021).

This compound in Glioblastoma Treatment

In the context of glioblastoma multiforme (GBM) treatment, this compound has shown significant potential. It is a pan Eph receptor antagonist with notable in vivo anti-angiogenic and anti-vasculogenic properties, leading to significant anti-tumor activity in xenograft and orthotopic models of GBM. Its use resulted in a significant reduction in tumor volume and enhanced disease-free survival in animal models. Moreover, the combination of this compound with the anti-VEGF antibody Bevacizumab significantly increased the efficacy of both therapies in tested models, suggesting its potential as a novel tool for GBM treatment (Festuccia et al., 2018).

Drug-Microbiota Interactions: this compound

The interaction between gut microbiota and drugs, such as this compound, is an area of growing interest. A study showed that after oral administration in mice, this compound exhibited a novel isobaric metabolite, which was subject to enterohepatic circulation. This metabolite was not identified in vitro in mouse liver microsomes and was not observed after intraperitoneal administration. This suggests a significant role of gut microbiota in the in vivo clearance of this compound, highlighting the complex interactions between drugs and the microbiome (Ferlenghi et al., 2019).

Mecanismo De Acción

UniPR1331 is a pan-Eph/ephrin antagonist . It has been shown to inhibit PC3 cells’ growth in vitro in a dose-dependent manner, affecting the cell cycle and inducing apoptosis . Moreover, this compound promoted the PC3 epithelial phenotype, downregulating epithelial mesenchymal transition (EMT) markers . It has also been found to reduce in vitro PC3 migration, invasion, and vasculomimicry capabilities .

Propiedades

IUPAC Name |

(2R)-2-[[(4S)-4-[(3R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N2O4/c1-21(8-13-32(39)37-31(33(40)41)18-22-20-36-30-7-5-4-6-25(22)30)27-11-12-28-26-10-9-23-19-24(38)14-16-34(23,2)29(26)15-17-35(27,28)3/h4-7,9,20-21,24,26-29,31,36,38H,8,10-19H2,1-3H3,(H,37,39)(H,40,41)/t21-,24+,26+,27-,28+,29+,31+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFTUYLQBLIIEQ-YZUITSNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O)[C@@H]3CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CC=C6[C@]5(CC[C@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

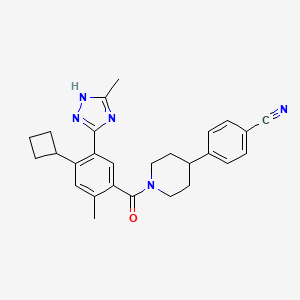

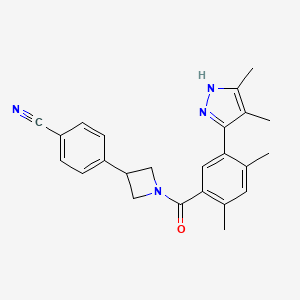

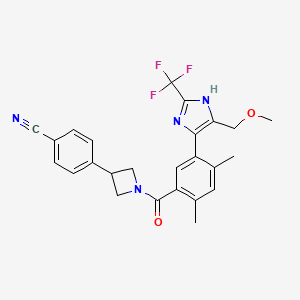

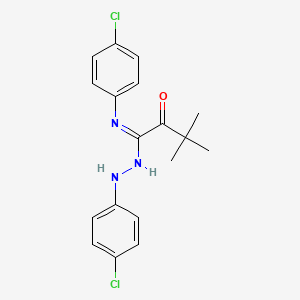

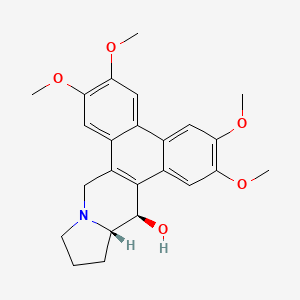

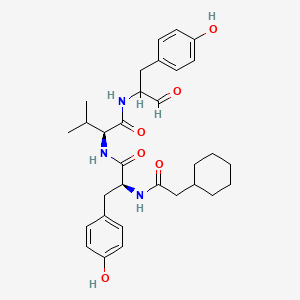

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-(4-(((2'-Methyl-[1,1'-biphenyl]-3-yl)methyl)amino)phenyl)propanoic acid](/img/structure/B611509.png)

![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)